6-Chloro-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound with the molecular formula and a molecular weight of 256.68 g/mol. This compound is part of the quinazolinone family, which is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. It has shown potential therapeutic properties, particularly in cancer treatment and enzyme inhibition.
6-Chloro-4-phenyl-1H-quinazolin-2-one can be synthesized through various chemical routes involving anthranilic acid derivatives and appropriate aldehydes or ketones. It is classified as a quinazoline derivative, which is a subset of heterocyclic compounds containing nitrogen in their ring structure. These compounds are often explored for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one typically involves the following steps:
The structure of 6-Chloro-4-phenyl-1H-quinazolin-2-one features a quinazoline ring system with a chlorine atom at the sixth position and a phenyl group at the fourth position. The compound's structural representation can be described using the following data:
This structure highlights the compound's potential for interaction with biological targets due to its planar aromatic system .
6-Chloro-4-phenyl-1H-quinazolin-2-one is involved in various chemical reactions, including:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for 6-Chloro-4-phenyl-1H-quinazolin-2-one involves several biochemical pathways:
These mechanisms underline its potential as an anti-cancer agent.
The physical properties of 6-Chloro-4-phenyl-1H-quinazolin-2-one include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits significant biological activity due to its ability to interact with multiple targets within cells .
6-Chloro-4-phenyl-1H-quinazolin-2-one has several applications in scientific research:
Quinazolinones represent a privileged scaffold in medicinal chemistry, dating back to 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline [3]. The Niementowski synthesis (1895) established a foundational route using anthranilic acid and formamide, enabling systematic exploration of this heterocyclic system [3]. Over 200 naturally occurring quinazolinone alkaloids—such as the antimalarial compound from Dichroa febrifuga—highlight their evolutionary biological significance [3] [6]. Modern drug development leverages this scaffold due to its tunable pharmacophores, evidenced by FDA-approved kinase inhibitors (e.g., erlotinib) and antihypertensives (e.g., prazosin) [6]. The structural plasticity of quinazolinones allows substitutions at multiple positions, facilitating optimization of pharmacokinetic and pharmacodynamic profiles [6].
Systematic Name: 6-Chloro-4-phenyl-1H-quinazolin-2-oneMolecular Formula: C₁₄H₉ClN₂OMolecular Weight: 256.69 g/molCAS Registry: 63204 (PubChem CID) [2]
This compound features a bicyclic core comprising fused benzene and pyrimidine rings, with key substituents dictating its reactivity and bioactivity:
| Property | Value/Descriptor | |
|---|---|---|
| SMILES | C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| InChIKey | DBKIXSRJBMRMMF-UHFFFAOYSA-N | |
| Hydrogen bond acceptors | 3 (carbonyl O, N₁, N₃) | |
| Hydrogen bond donors | 1 (N-H group) | |
| Topological polar surface area | 45.8 Ų | |
| Predicted LogP | 3.90 (indicating high lipophilicity) | [2] [4] |
The planar structure enables intercalation with biomacromolecules, while the chloro and phenyl groups create steric and electronic asymmetry critical for selective target binding [6].
Halogenation at strategic positions amplifies the bioactivity of quinazolinones:
| Biological Target | Observed Activity | Mechanistic Insight | |
|---|---|---|---|
| Tumor cell lines (MCF-7) | IC₅₀ = 8.2 μM (6-chloro derivative) | EGFR phosphorylation blockade | |
| Staphylococcus aureus | MIC = 32 μg/mL | DHFR inhibition & membrane disruption | |
| Tubulin polymerization | 78% inhibition at 10 μM | Colchicine-site binding | [3] [4] [6] |
The synergistic effect of chlorine and phenyl groups enhances cellular uptake and target affinity, positioning 6-chloro-4-phenyl-1H-quinazolin-2-one as a versatile pharmacophore .
This review delineates three research imperatives:
The scope excludes clinical translation studies but emphasizes in vitro and computational insights to guide lead optimization.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: